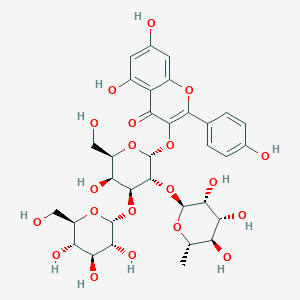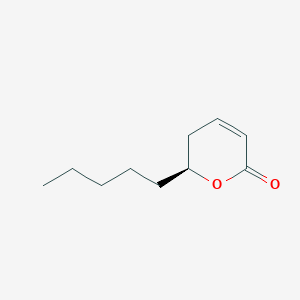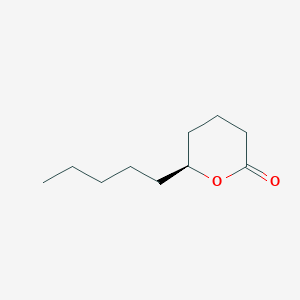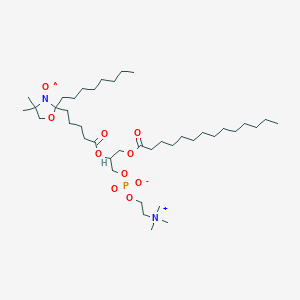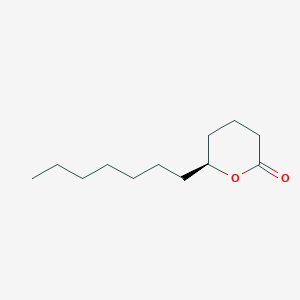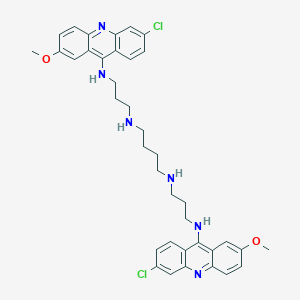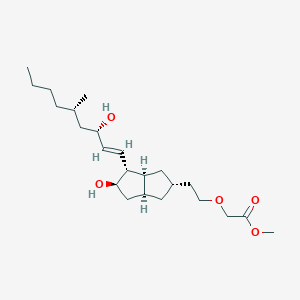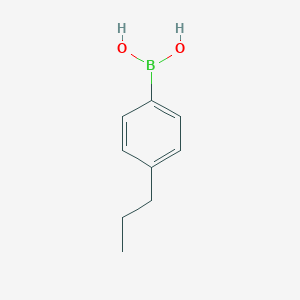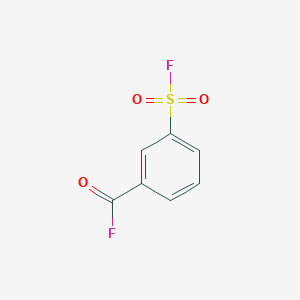
3-(Fluorosulfonyl)benzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluorosulfonyl)benzoyl fluoride, also known as FSBBF, is a fluorinated benzoyl fluoride compound that has gained significant attention in recent years for its potential applications in scientific research. This compound is commonly used as a reactive intermediate in the synthesis of various organic compounds and is known for its unique chemical and physical properties that make it an ideal candidate for a wide range of applications.
Wirkmechanismus
The mechanism of action of 3-(Fluorosulfonyl)benzoyl fluoride involves the reaction of the compound with various nucleophiles, including amines, alcohols, and thiols. The reaction results in the formation of a covalent bond between the nucleophile and the compound, leading to the formation of the desired product.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 3-(Fluorosulfonyl)benzoyl fluoride. However, studies have shown that the compound is relatively stable and does not exhibit significant toxicity or adverse effects in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-(Fluorosulfonyl)benzoyl fluoride is its unique chemical and physical properties, which make it an ideal candidate for use as a reactive intermediate in various organic synthesis reactions. The compound's stability and low toxicity also make it a safe and reliable option for laboratory experiments.
However, there are some limitations to the use of 3-(Fluorosulfonyl)benzoyl fluoride in laboratory experiments. The compound's high reactivity and sensitivity to moisture and air require careful handling and storage to ensure its stability and purity.
Zukünftige Richtungen
There are numerous future directions for the research and development of 3-(Fluorosulfonyl)benzoyl fluoride. Some potential areas of focus include:
1. The development of new and improved synthesis methods to increase the yield and purity of the compound.
2. The exploration of the compound's potential applications in materials science, including the synthesis of new and improved polymers and coatings.
3. The investigation of the compound's potential as a reagent in bioconjugation reactions for the development of new and improved biotherapeutics.
4. The study of the compound's potential as a fluorinating agent in organic synthesis reactions.
Conclusion:
In conclusion, 3-(Fluorosulfonyl)benzoyl fluoride is a unique and versatile compound with numerous potential applications in scientific research. The compound's unique chemical and physical properties make it an ideal candidate for use as a reactive intermediate in various organic synthesis reactions. While there are some limitations to the use of the compound in laboratory experiments, its stability and low toxicity make it a safe and reliable option for scientific research. There are numerous future directions for the research and development of 3-(Fluorosulfonyl)benzoyl fluoride, and it will be exciting to see how this compound continues to contribute to the advancement of scientific knowledge and innovation.
Synthesemethoden
The synthesis of 3-(Fluorosulfonyl)benzoyl fluoride involves the reaction of 3-fluorobenzoic acid with sulfur tetrafluoride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 80°C and produces a yield of approximately 60-70%. Various modifications to this synthesis method have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(Fluorosulfonyl)benzoyl fluoride has numerous potential applications in scientific research. One of the most significant applications is in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound's unique chemical and physical properties make it an ideal candidate for use as a reactive intermediate in these applications.
Eigenschaften
CAS-Nummer |
130306-65-9 |
|---|---|
Produktname |
3-(Fluorosulfonyl)benzoyl fluoride |
Molekularformel |
C7H4F2O3S |
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
3-fluorosulfonylbenzoyl fluoride |
InChI |
InChI=1S/C7H4F2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H |
InChI-Schlüssel |
LSVJMXJWDYYWHZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)F |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)F |
Synonyme |
Benzoyl fluoride, 3-(fluorosulfonyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





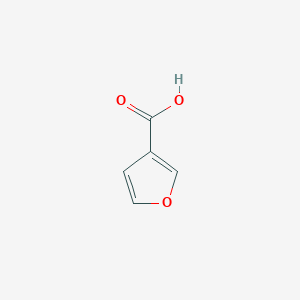
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)


